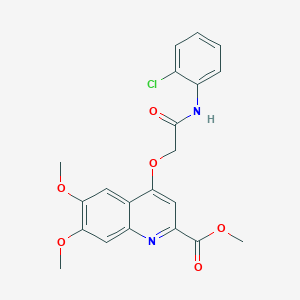
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups, including an amino group, a carboxylate ester group, and a quinoline group. The presence of these groups suggests that the compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The compound would likely exhibit interesting electronic and steric properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. The amino group could participate in condensation reactions, the ester group could undergo hydrolysis or transesterification, and the quinoline group could undergo electrophilic substitution .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
A study by Linden et al. (2006) examined cocrystals of diastereoisomers related to quinoline derivatives, showcasing the importance of crystallographic analysis in understanding the molecular arrangement of quinoline compounds. This is relevant for compounds like Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate, as crystal structure analysis can provide insights into their physical and chemical properties (Linden et al., 2006).
Molecular Synthesis and Characterization
In the field of synthetic chemistry, Mague et al. (2017) worked on the structural characterization of quinoline derivatives, highlighting the significance of synthesizing and analyzing new compounds for potential applications in various scientific fields (Mague et al., 2017). Similarly, the research by Zinchenko et al. (2009) on the synthesis of various heterocycles, including quinolines, underscores the potential of these compounds in the development of new materials or drugs (Zinchenko et al., 2009).
Pharmaceutical Applications
Research by Ukrainets et al. (2014) on the synthesis of quinoline derivatives with antihypoxic activity demonstrates the potential pharmaceutical applications of these compounds. Their work on synthesizing N-R-amide hydrochlorides of quinoline derivatives and evaluating their biological activity is particularly relevant (Ukrainets et al., 2014).
Antimicrobial Potential
The work by Desai et al. (2007) and Desai et al. (2011) on the synthesis of new quinazolines, closely related to quinolines, as potential antimicrobial agents, suggests that similar compounds like Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate could have antimicrobial properties. Their synthesis and evaluation of these compounds for antibacterial and antifungal activities offer insights into the potential applications of quinoline derivatives in combating microbial infections (Desai et al., 2007), (Desai et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[2-(2-chloroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-27-18-8-12-15(9-19(18)28-2)23-16(21(26)29-3)10-17(12)30-11-20(25)24-14-7-5-4-6-13(14)22/h4-10H,11H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYPNGLZDDZYKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=CC=C3Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-((2-chlorophenyl)amino)-2-oxoethoxy)-6,7-dimethoxyquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

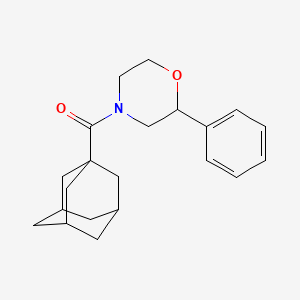
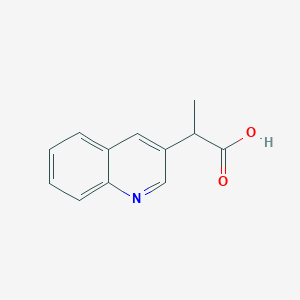
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/no-structure.png)
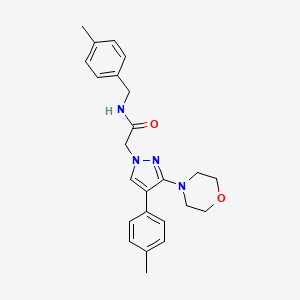
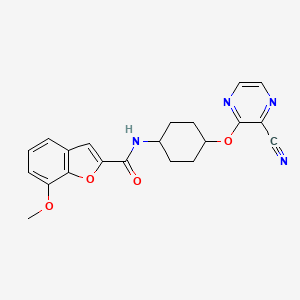
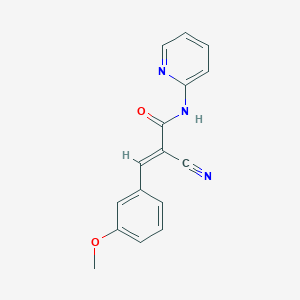
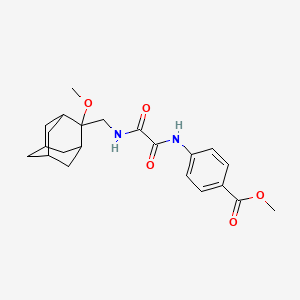
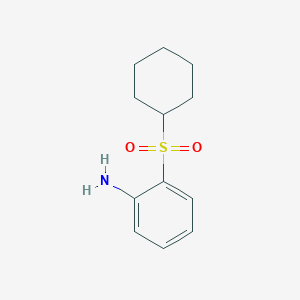
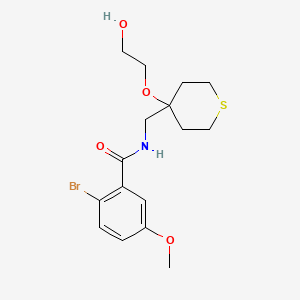
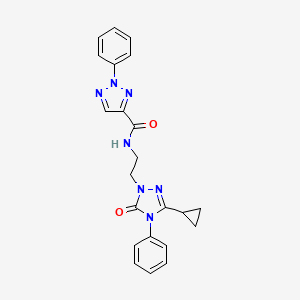
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2379660.png)
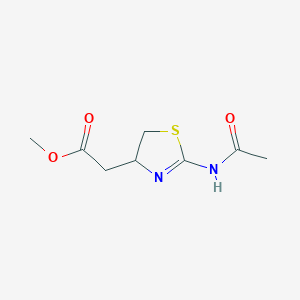
![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2379663.png)
